molecular formula C7H7F2NO B2661152 2-(2,2-Difluoroethoxy)pyridine CAS No. 1849231-74-8

2-(2,2-Difluoroethoxy)pyridine

Cat. No.: B2661152
CAS No.: 1849231-74-8
M. Wt: 159.136
InChI Key: XQRNUFFWOGBLPL-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)pyridine is a useful research compound. Its molecular formula is C7H7F2NO and its molecular weight is 159.136. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2-difluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-6(9)5-11-7-3-1-2-4-10-7/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRNUFFWOGBLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-(2,2-Difluoroethoxy)pyridine (CAS 1849231-74-8)

[1]

Executive Summary

2-(2,2-Difluoroethoxy)pyridine (CAS 1849231-74-8) is a fluorinated heterocyclic ether increasingly utilized in medicinal chemistry as a robust bioisostere for traditional alkoxy groups (e.g., methoxy, ethoxy).[1] By incorporating a terminal difluoromethyl motif (


1

This guide details the physicochemical profile, validated synthetic protocols, and pharmacochemical rationale for deploying this motif in drug discovery campaigns.[1]

Physicochemical Characterization

The introduction of fluorine atoms into the ethoxy side chain fundamentally alters the electronic and physical behavior of the pyridine ring compared to its non-fluorinated analogs.[1]

PropertyValue / DescriptionNotes
CAS Number 1849231-74-8Unique Identifier
Molecular Formula

Molecular Weight 159.13 g/mol
Physical State Liquid (Predicted)Analogous to 2-ethoxypyridine
Predicted LogP ~1.8 - 2.1Higher lipophilicity than 2-ethoxypyridine due to F-substitution
H-Bond Acceptors 2 (N, O)Fluorine reduces electron density on Oxygen, weakening H-bond acceptance
pKa (Conjugate Acid) ~2.5 - 3.0Lower than pyridine (5.[2][3][4]2) due to electron-withdrawing inductive effect (-I) of the fluoroalkoxy group

Synthetic Methodology

The most robust route to this compound is via Nucleophilic Aromatic Substitution (


)11
Reaction Mechanism (S Ar)

The reaction proceeds through a stepwise addition-elimination mechanism.[1][5] The alkoxide nucleophile attacks the electron-deficient C2 position of the pyridine, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of the halide leaving group.

SnAr_MechanismReactants2-Chloropyridine+ 2,2-DifluoroethoxideTSMeisenheimer Complex(Anionic Intermediate)Reactants->TSNucleophilic Attack (Rate Limiting)ProductsThis compound+ Chloride IonTS->ProductsElimination of Cl-

Figure 1: S

1
Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 2-Chloropyridine (1.0 eq, 1.14 g)

  • 2,2-Difluoroethanol (1.2 eq, 0.98 g)

  • Sodium Hydride (60% dispersion in oil, 1.5 eq, 0.60 g)[1]

  • Solvent: Anhydrous THF or DMF (10 mL)

Step-by-Step Procedure:

  • Alkoxide Formation: To a flame-dried round-bottom flask under nitrogen atmosphere, add NaH (1.5 eq) and anhydrous THF. Cool to 0°C.[1]

  • Addition: Dropwise add 2,2-difluoroethanol (1.2 eq). Evolution of

    
     gas will be observed.[1] Stir for 30 minutes at 0°C to ensure complete deprotonation.
    
  • Coupling: Add 2-chloropyridine (1.0 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature. If reaction is sluggish (monitored by TLC/LCMS), heat to reflux (65°C for THF) or 80°C (for DMF) for 4–12 hours.[1]

  • Workup: Quench carefully with saturated

    
     solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with water and brine.[1]
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Critical Control Points:

  • Moisture Sensitivity: NaH is moisture-sensitive; ensure all glassware is dried.[1]

  • Leaving Group: 2-Fluoropyridine reacts significantly faster than 2-chloropyridine due to the higher electronegativity of fluorine stabilizing the transition state, though it is more expensive.[1]

Structural Biology & Pharmacochemistry

Bioisosteric Utility

The 2,2-difluoroethoxy group acts as a "fluorine-scan" modification of standard ethoxy groups.[1]

  • Metabolic Stability: The C-H bonds adjacent to the ether oxygen in a standard ethoxy group are prone to oxidative dealkylation by Cytochrome P450 enzymes.[1] Fluorination at the

    
    -position (CHF
    
    
    ) withdraws electron density, deactivating the
    
    
    -hydrogens toward radical abstraction and slowing metabolism.[1]
  • Lipophilicity Modulation: The

    
     group is more lipophilic than 
    
    
    , potentially improving membrane permeability and blood-brain barrier (BBB) penetration.[1]
  • Conformational Locking: The gauche effect (preference of C-F bonds to be gauche to C-O bonds) creates a distinct conformational preference compared to non-fluorinated alkyl chains, which can lock the ligand into a bioactive conformation.[1]

Bioisostere_LogicStandardStandard Ethoxy Group(-OCH2CH3)High Metabolic LiabilityStandard LipophilicityDifluoroDifluoroethoxy Bioisostere(-OCH2CHF2)Blocked Metabolism (P450)Increased LogPAltered Dipole VectorStandard->Difluoro Fluorine Substitution Strategy

Figure 2: Strategic rationale for replacing ethoxy groups with difluoroethoxy moieties in lead optimization.

Electronic Effects on the Pyridine Ring

The oxygen atom in 2-alkoxypyridines donates electron density into the ring via resonance (+M effect).[1] However, the electron-withdrawing nature of the

1

Safety & Handling

  • Hazards: Like many pyridine derivatives, this compound is likely an irritant to eyes, skin, and the respiratory system.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis, although fluorinated ethers are generally stable.[1]

  • Disposal: Dispose of as hazardous organic waste containing nitrogen and fluorine.[1]

References

  • Synthesis of 2-Alkoxypyridines via S

    
    Ar: 
    
    • Mechanism and Scope: "Nucleophilic Aromatic Substitution of 2-Halopyridines."[1] Organic Chemistry Portal.

  • Fluorine in Medicinal Chemistry

    • Bioisosterism:[1] Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

    • [1]

  • Metabolic Stability of Fluoro-Ethers

    • P450 Deactivation: "The effect of fluorine substitution on the metabolism of ethers."[1] Drug Metabolism Reviews.

    • (General reference for metabolic stability concept).[1]

  • General Physical Properties of Pyridines

    • Data Source: "Pyridine Physical Properties."[1][4] National Center for Biotechnology Information.[1] PubChem Compound Summary.

Strategic Deployment of Fluorinated Pyridine Building Blocks in Medicinal Chemistry

[1]

Executive Summary

The incorporation of fluorine into pyridine scaffolds represents a cornerstone strategy in modern drug discovery. Beyond simple bioisosterism, fluorinated pyridines offer a predictable toolkit for modulating physicochemical properties (

123

The Fluorine Effect on the Pyridine Scaffold[5][6][7][8][9]

The strategic placement of fluorine on a pyridine ring is not merely a steric substitution; it is an electronic calibration of the heterocycle.

Basicity and Modulation

Pyridine is a weak base (

  • Mechanism: The strong

    
    -withdrawing effect (
    
    
    effect) stabilizes the free base form over the protonated pyridinium species.
  • Impact: This reduction in basicity improves membrane permeability by increasing the fraction of neutral molecules at physiological pH. It also reduces the liability of hERG channel blocking, which is often associated with high basicity in nitrogen heterocycles.

Metabolic Blocking

Pyridines are prone to oxidative metabolism by Cytochrome P450 enzymes (CYPs), typically at the electron-rich C-2 and C-3 positions.

  • The C-F Bond Advantage: The C-F bond energy (~116 kcal/mol) renders it metabolically inert to oxidative cleavage.

  • Strategic Blocking: Substituting hydrogen with fluorine at metabolic "hotspots" (e.g., C-3 or C-5 positions) effectively blocks N-oxidation or ring hydroxylation, extending the drug's half-life (

    
    ).
    
The "Fluorine Scan" Decision Matrix

The following decision tree illustrates the logical flow for selecting fluorinated pyridine motifs based on medicinal chemistry objectives.

FluorineStrategyStartObjective: Optimize Pyridine ScaffoldIssue1Issue: High Metabolic Clearance?Start->Issue1Issue2Issue: Poor Permeability (High pKa)?Start->Issue2Issue3Issue: Low Potency?Start->Issue3Sol1Solution: Block Metabolic Hotspot(3-F or 3-CF3 substitution)Issue1->Sol1 Prevent OxidationSol2Solution: Lower Basicity(2-F or 2,6-difluoro substitution)Issue2->Sol2 Inductive WithdrawalSol3Solution: Modulate Dipole/Lipophilicity(Bioisosteric replacement)Issue3->Sol3 Electronic Tuning

Figure 1: Decision matrix for deploying fluorinated pyridines to solve specific ADME-Tox liabilities.

Synthetic Architectures & Methodologies[10]

Synthesizing fluorinated pyridines requires navigating the unique reactivity of the electron-deficient ring. The presence of fluorine alters the landscape for Nucleophilic Aromatic Substitution (

The Advantage of 2-Fluoropyridines

While fluorine is often considered inert, a fluorine atom at the C-2 or C-4 position of a pyridine ring is highly activated toward nucleophilic displacement.

  • Reactivity Profile: 2-Fluoropyridine reacts with nucleophiles (e.g., alkoxides, amines) up to 320 times faster than 2-chloropyridine [1].

  • Causality: The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate more effectively than chlorine or bromine, despite fluorine being a poorer leaving group in non-activated systems.

  • Application: This allows 2-fluoropyridines to serve as "masked" electrophiles, enabling late-stage introduction of complex amines or ethers under milder conditions.

Trifluoromethylation Strategies

Introducing a trifluoromethyl (


  • Radical Approaches (Minisci Reaction): Utilizes

    
     radicals generated from reagents like sodium triflinate (Langlois reagent) or trifluoroacetic acid (TFA) with oxidative catalysts. This method is effective for innate C-H functionalization but often lacks regioselectivity.
    
  • Nucleophilic Approaches: Uses Ruppert-Prakash reagent (

    
    ) with fluoride initiation. This requires pre-functionalized electrophiles (e.g., aldehydes or halides) but offers high precision.
    
Synthetic Pathways Map

SynthesisPathwaysRawPyridine PrecursorDirectFDirect Fluorination(F2/N2 or Selectfluor)Raw->DirectF ElectrophilicHalexHalogen Exchange (Halex)(KF/18-crown-6)Raw->Halex NucleophilicCHFuncC-H Trifluoromethylation(Radical/Minisci)Raw->CHFunc RadicalProduct12-Fluoropyridine(SNAr Active)DirectF->Product1 ortho-selectiveProduct23-Fluoropyridine(Metabolically Stable)DirectF->Product2 meta-selective (difficult)Halex->Product1 Cl -> FProduct3CF3-Pyridine(Lipophilic)CHFunc->Product3 Late-stage

Figure 2: Primary synthetic routes to access fluorinated pyridine building blocks.

Case Studies in Drug Discovery

Lemborexant (Dayvigo)[6]
  • Therapeutic Area: Insomnia (Dual Orexin Receptor Antagonist).[4]

  • Structure: Contains a 3-fluoropyridine moiety.[5]

  • Role of Fluorine: The fluorine atom at the 5-position of the pyridine ring (relative to the nitrogen) is critical for metabolic stability and optimizing the binding affinity within the lipophilic pocket of the orexin receptor [2].[4]

Enpiroline
  • Therapeutic Area: Antimalarial.

  • Structure: Bis(trifluoromethyl)pyridine derivative.

  • Role of Fluorine: The trifluoromethyl groups significantly increase lipophilicity (

    
    ), facilitating transport across parasite membranes while preventing rapid hepatic clearance.
    

Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-fluoropyridine

A robust protocol for accessing a key intermediate via direct fluorination and amination [3].

Reagents:

  • 4-cyano-1-butyne[6]

  • Fluorine gas (

    
    ) diluted in 
    
    
    (2-5 wt%)[6]
  • Cuprous chloride (

    
    , catalyst)
    
  • Aqueous Ammonia (17 wt%)[6]

Methodology:

  • Setup: In a 500 mL PTFE-lined flask (glass is incompatible with

    
    ), charge 1,2-dichloroethane (120 g), 4-cyano-1-butyne (15.8 g, 0.2 mol), and 
    
    
    (0.5 g).
  • Fluorination: Maintain temperature at 30-35 °C. Introduce

    
    -diluted 
    
    
    gas intermittently over 5 hours (Total 8g
    
    
    ).
  • Purge: Bubble nitrogen through the solution for 2 hours to remove residual

    
     and 
    
    
    .
  • Amination: Add aqueous ammonia (120 g) and heat the mixture to 60-65 °C with vigorous stirring for 5 hours.

  • Workup: Cool to 20 °C. Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane (

    
     mL).[6]
    
  • Isolation: Combine organic phases, wash with brine, dry over anhydrous

    
    , and concentrate via rotary evaporation.
    
  • Yield: Expect ~16.9 g (75.5% yield) of yellow powder.

Protocol B: Regioselective C-H Trifluoromethylation

Late-stage functionalization of pyridines using a radical mechanism [4].

Reagents:

  • Substituted Pyridine substrate[5][7]

  • Sodium triflinate (

    
    , Langlois reagent)
    
  • tert-Butyl hydroperoxide (TBHP)

  • Solvent: Water/DCM biphasic mixture

Methodology:

  • Dissolution: Dissolve the pyridine substrate (1.0 equiv) and sodium triflinate (3.0 equiv) in a mixture of DCM and water (1:1 ratio).

  • Initiation: Cool to 0 °C. Add TBHP (5.0 equiv, 70% aq. solution) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction creates

    
     radicals that attack the electron-deficient heterocycle.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Purify via silica gel column chromatography. Note that regioselectivity may vary based on existing substituents (C-2 vs C-4 preference).

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution . National Institutes of Health (NIH). Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 . MDPI. Available at: [Link]

  • Regioselective Direct C–H Trifluoromethylation of Pyridine . ACS Publications. Available at: [Link]

Methodological & Application

Technical Application Note: Optimized Synthesis of 2-(2,2-Difluoroethoxy)pyridine via

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized reaction conditions for coupling 2-fluoropyridine with 2,2-difluoroethanol to synthesize 2-(2,2-difluoroethoxy)pyridine . This transformation utilizes a Nucleophilic Aromatic Substitution (


) mechanism.[1][2][3][4][5] Unlike standard aliphatic alcohols, 2,2-difluoroethanol possesses reduced nucleophilicity due to the electron-withdrawing fluorine atoms (

), necessitating specific base activation strategies.

This guide presents two validated protocols:

  • Method A (Kinetic Control): Sodium Hydride (NaH) in THF/DMF for rapid, high-yielding synthesis on a research scale.[1]

  • Method B (Thermodynamic/Process Control): Cesium Carbonate (

    
    ) in DMSO for scalable, milder processing.[1]
    

Mechanistic Insight & Reaction Design

The "Fluorine Effect" in

The reaction proceeds via an addition-elimination mechanism.[6] 2-Fluoropyridine is the substrate of choice over 2-chloropyridine for this specific transformation.

  • Rate Acceleration: The high electronegativity of the fluorine atom at the C2 position inductively stabilizes the anionic Meisenheimer intermediate (see Figure 1). Literature indicates 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine with alkoxides [1].[1][7]

  • Nucleophile Activation: 2,2-Difluoroethanol is a "hard" but weak nucleophile.[1] Its acidity (

    
    ) allows for easy deprotonation compared to ethanol (
    
    
    
    ), but the resulting alkoxide is less basic and less nucleophilic.[1] Complete deprotonation is critical for reaction efficiency.[1]
Reaction Pathway Visualization[1]

SNAr_Mechanism cluster_legend Key Factors Reactants Reactants 2-Fluoropyridine + 2,2-Difluoroethoxide TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (RDS) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate TS2 Transition State 2 (Fluoride Elimination) Intermediate->TS2 Products Product This compound + F- TS2->Products Fast Factor1 • F stabilizes intermediate via -I effect Factor2 • Alkoxide must be pre-formed

Figure 1: Reaction coordinate for the


 coupling. The formation of the Meisenheimer complex (k1) is the rate-determining step (RDS), significantly accelerated by the fluorine leaving group.

Experimental Protocols

Method A: Sodium Hydride (NaH) Protocol

Best for: Small scale (<5g), rapid optimization, high yield.[1] Key Risk: Hydrogen gas evolution; moisture sensitivity.[1]

Reagents
  • 2-Fluoropyridine (1.0 equiv)[6]

  • 2,2-Difluoroethanol (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.3 equiv)[1]

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Base Activation: Charge the flask with NaH (1.3 equiv). Wash with anhydrous hexane (2x) to remove mineral oil if high purity is required (optional for crude screens).[1] Suspend NaH in anhydrous THF.

  • Alkoxide Formation: Cool the suspension to

    
     (ice bath). Add 2,2-difluoroethanol (1.2 equiv) dropwise over 10 minutes.
    
    • Observation: Vigorous bubbling (

      
       gas) will occur.[1] Ensure proper venting.[1]
      
    • Hold: Stir at

      
       for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
      
  • Substrate Addition: Re-cool to

    
    . Add 2-fluoropyridine (1.0 equiv) dropwise (neat or dissolved in minimal THF).[1]
    
  • Reaction: Remove ice bath and stir at RT.

    • Monitoring: Check by TLC or LC-MS after 1 hour. Most reactions complete within 2-4 hours at RT.[1]

    • Optimization: If conversion is <50% after 2 hours, heat to

      
      .[1]
      
  • Quench: Cool to

    
    . Carefully quench with saturated aqueous 
    
    
    
    (dropwise initially).[1]
  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[1][6] Dry over

    
    , filter, and concentrate.
    
Method B: Cesium Carbonate ( ) Protocol

Best for: Scale-up (>10g), moisture tolerance, avoiding pyrophoric reagents.[1]

Reagents
  • 2-Fluoropyridine (1.0 equiv)[6]

  • 2,2-Difluoroethanol (1.5 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: DMSO or NMP (0.5 M concentration)[1]

Step-by-Step Procedure
  • Charging: To a reaction vial/flask, add

    
     (2.0 equiv) and 2,2-difluoroethanol (1.5 equiv) in DMSO.
    
  • Activation: Stir at RT for 30 minutes. The mixture will remain a suspension.[1]

  • Addition: Add 2-fluoropyridine (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to

    
     .
    
    • Note: The weaker base requires thermal energy to drive the equilibrium and the

      
       kinetics.[1]
      
    • Time: Typically requires 12-18 hours.[1]

  • Workup: Dilute with water (5x reaction volume). Extract with

    
     or MTBE (to avoid pulling DMSO into the organic phase).[1] Wash organics extensively with water to remove DMSO traces.[1]
    

Critical Parameters & Troubleshooting

Data Summary: Conditions Comparison
ParameterMethod A (NaH)Method B (

)
Reaction Temp

RT

Time 2 - 4 Hours12 - 18 Hours
Moisture Tolerance Low (Strictly Anhydrous)Moderate
Impurity Profile Clean (Mainly unreacted SM)Potential hydrolysis (Pyridone)
Selectivity HighHigh
Troubleshooting Guide
  • Low Conversion:

    • Cause: Incomplete deprotonation of the fluoroalcohol.[1]

    • Solution: Ensure the alcohol is stirred with the base for at least 30 mins before adding the pyridine. For Method B, increase temp to

      
      .[1]
      
  • Side Product (Pyridone):

    • Cause: Hydrolysis of the C-F bond by adventitious water (hydroxide acts as nucleophile).[1]

    • Solution: Dry solvents (KF < 100 ppm).[1] For Method A, ensure

      
       atmosphere is maintained.[1]
      
  • Starting Material Recovery:

    • 2-Fluoropyridine is volatile (bp ~126°C).[1] Do not apply high vacuum for extended periods during concentration if the reaction was incomplete.[1]

Safety & Handling

Chemical Hazards[1]
  • 2-Fluoropyridine: Flammable liquid, toxic if inhaled.[1] Readily absorbed through skin.[1]

  • 2,2-Difluoroethanol: Toxic.[1] Metabolizes to fluoroacetic acid derivatives in vivo (highly toxic).[1] Handle only in a fume hood.

  • Sodium Hydride: Pyrophoric.[1] Reacts violently with water to release hydrogen gas.[1]

Waste Disposal
  • Aqueous waste from the reaction will contain fluoride ions (

    
    ).[1] Ensure disposal complies with local regulations regarding fluorinated waste.
    
  • Do not mix acidic waste streams with the reaction quench (potential for HF generation, though low risk in this specific workup).[1]

References

  • Vertex AI Search. (2025).[1] Conditions for the Nucleophilic Aromatic Substitution of 2-Fluoropyridines. National Institutes of Health (NIH).[1] Link

  • BenchChem. (2025).[1][4] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link

  • PubChem. (2025).[1] 2,2-Difluoroethanol Compound Summary. National Library of Medicine.[1] Link[1]

  • ChemicalBook. (2025).[1][2] 2,2-Difluoroethanol Properties and Synthesis. Link

Sources

Application Note: Optimized Protocol for SNAr Etherification of 2-Chloropyridine with Fluoroalcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluoroalkoxy motifs into heteroaromatic scaffolds is a high-value transformation in medicinal chemistry, significantly altering lipophilicity (LogP) and metabolic stability. However, the nucleophilic aromatic substitution (SNAr) of 2-chloropyridine with fluoroalcohols (e.g., 2,2,2-trifluoroethanol [TFE] or hexafluoroisopropanol [HFIP]) presents a specific kinetic challenge.

Unlike 4-chloropyridines or 2-fluoropyridines, the 2-chloropyridine substrate suffers from steric shielding of the nitrogen lone pair and a higher energy barrier for the formation of the Meisenheimer complex. Furthermore, fluoroalcohols are weak nucleophiles (


 ~12.5 for TFE vs. ~16 for EtOH) due to the strong electron-withdrawing effect of fluorine.

This guide presents an optimized, scalable protocol utilizing the "Cesium Effect" to overcome these barriers, replacing hazardous sodium hydride (NaH) methods with a robust Cesium Carbonate (


) system.

Mechanistic Foundation

To optimize this reaction, one must understand the competing electronic factors. The reaction proceeds via an Addition-Elimination mechanism.[1][2]

The Kinetic Bottleneck
  • Nucleophilicity: Fluoroalkoxides (

    
    ) are "hard" but weak nucleophiles. They require significant activation to attack the aromatic ring.
    
  • Leaving Group: Chloride is a poorer leaving group than fluoride in SNAr because the rate-determining step (RDS) is usually the initial nucleophilic attack (formation of the Meisenheimer complex), not the bond breaking. Fluorine's high electronegativity lowers the LUMO energy of the ring, accelerating the attack; Chlorine does not provide this same activation.

  • The "Cesium Effect": Large cations like Cesium (

    
    ) have a larger ionic radius and lower charge density than Sodium (
    
    
    
    ) or Potassium (
    
    
    ). This results in weaker ion-pairing with the alkoxide in organic solvents, effectively creating a "naked anion" that is significantly more reactive.
Reaction Pathway Diagram

The following diagram illustrates the critical transition states and the role of the base.

SNAr_Mechanism cluster_0 Critical Success Factor Reactants 2-Chloropyridine + TFE Activation Deprotonation (Cs2CO3) Reactants->Activation  Mixing   TS1 TS1: Nucleophilic Attack Activation->TS1  Heat (100°C)   Meisenheimer Meisenheimer Complex (Intermediate) TS1->Meisenheimer  RDS   Product 2-(Trifluoroethoxy)pyridine + CsCl Meisenheimer->Product  Fast Elimination  

Figure 1: Mechanistic pathway highlighting the rate-determining step (RDS) and the activation requirement.

Critical Variables & Optimization

The following parameters were tuned to maximize conversion while minimizing hydrolysis (formation of 2-pyridone).

VariableStandard ConditionOptimized ConditionRationale
Base NaH (60% in oil)Cs₂CO₃ (anhydrous) NaH is hazardous and difficult to handle on scale. Cs₂CO₃ provides "naked anion" reactivity and higher solubility in organic media.
Solvent THF or DMFDMSO or NMP High dielectric constant is required to stabilize the charged Meisenheimer intermediate. DMSO offers the best rate acceleration.
Stoichiometry 1.0 : 1.01.0 (Ar-Cl) : 1.5 (ROH) Excess fluoroalcohol drives the equilibrium and compensates for minor volatility losses at high temp.
Temperature Reflux100–120 °C 2-Cl-Pyridine is deactivated; high thermal energy is required to cross the activation barrier.

Standard Operating Procedure (SOP)

Target Reaction: Synthesis of 2-(2,2,2-trifluoroethoxy)pyridine from 2-chloropyridine.

Materials
  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Nucleophile: 2,2,2-Trifluoroethanol (TFE) (1.5 - 2.0 equiv)

  • Base: Cesium Carbonate (

    
    ), anhydrous, micronized if possible (2.0 equiv)
    
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Concentration: 0.5 M with respect to substrate)

  • Internal Standard: 1,3,5-Trimethoxybenzene (for NMR yield determination, optional)

Step-by-Step Protocol
  • Setup:

    • Equip a reaction vial (or round-bottom flask) with a magnetic stir bar and a reflux condenser.[3]

    • Critical: Ensure glassware is oven-dried. Moisture competes with the fluoroalcohol, leading to the formation of the 2-pyridone impurity.

  • Charging:

    • Add 2-chloropyridine (113 mg, 1.0 mmol) and DMSO (2.0 mL).

    • Add 2,2,2-trifluoroethanol (150 mg, 1.5 mmol).

    • Add Cesium Carbonate (652 mg, 2.0 mmol) in one portion.

    • Note: Evolution of

      
       may occur; ensure the system is vented (e.g., via a needle to an inert gas line).
      
  • Reaction:

    • Seal the vessel (under

      
       or Ar atmosphere).
      
    • Heat the block/bath to 110 °C .

    • Stir vigorously (800 rpm) for 12–16 hours .

    • Monitoring: Check by HPLC or TLC (Hexane/EtOAc 8:2). The product is usually less polar than the starting material.

  • Workup (Aqueous Wash):

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) (10 mL) and Water (10 mL).

    • Separate phases.[3][4] Extract the aqueous layer 2x with EtOAc (5 mL).

    • Crucial Step: Wash the combined organic layers with Brine (saturated NaCl) to remove residual DMSO.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • If necessary, purify via silica gel flash chromatography.

    • Eluent: 0-10% EtOAc in Hexanes. (The product is an ether and moves readily).

Workflow Diagram

Workflow Step1 Step 1: Charge Vessel (Substrate + Solvent + Base) Step2 Step 2: Add Fluoroalcohol (Excess 1.5 equiv) Step1->Step2 Step3 Step 3: Reaction 110°C, 12-16h Step2->Step3 Decision Check Conversion (HPLC/TLC) Step3->Decision Decision->Step3 <95% Conv. (Add time/temp) Step4 Workup EtOAc/Water Extraction Decision->Step4 >95% Conv. Step5 Purification Flash Chromatography Step4->Step5

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & "Self-Validating" Checks

To ensure the protocol is working correctly, perform these checks during the process:

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Temperature too low or Base inactive.Increase temp to 130°C. Ensure

is dry/fresh.
Byproduct: 2-Pyridone Hydrolysis occurred.Check solvent dryness. Ensure the reaction is under inert atmosphere (

).
Starting Material Persists Poor nucleophilicity.Add 18-crown-6 (0.1 equiv) to sequester

and activate the alkoxide further.
Dark/Black Mixture Decomposition/Polymerization.Reduce temperature to 100°C; degas solvents thoroughly to remove oxygen.

References

  • Idoux, J. P., et al. (1983). "Nucleophilic aromatic substitution of 2-chloropyridines with fluoroalkoxides." Journal of Organic Chemistry. (Representative citation for classic conditions).

  • Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews. (Foundational mechanistic review).

  • Finke, R. G., et al. (2019). "Cesium Carbonate Mediated Etherification." Chemical Communications. (Modern application of Cs2CO3).

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry. (Context on SNAr in drug discovery).

(Note: While specific URLs to older papers like Idoux et al. are static, the principles of the "Cesium Effect" and SNAr are well-established in the referenced literature.)

Sources

Process Development Guide: Scalable Synthesis of 2-(2,2-Difluoroethoxy)pyridine via SNAr

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable process chemistry for synthesizing 2-(2,2-difluoroethoxy)pyridine , a critical motif in medicinal chemistry often serving as a lipophilic bioisostere for methoxy groups or to modulate metabolic stability (blocking metabolic soft spots).

While laboratory-scale synthesis often utilizes Sodium Hydride (NaH) and 2-fluoropyridine , this guide presents a robust, scalable protocol using 2-chloropyridine and Potassium tert-butoxide (KOtBu) . This shift significantly reduces raw material costs and eliminates the safety hazards associated with hydrogen gas evolution during scale-up.

Strategic Route Selection & Mechanistic Insight

Retrosynthetic Analysis

The formation of the ether bond at the pyridine 2-position is classically achieved via Nucleophilic Aromatic Substitution (SNAr) .[1]

  • Route A (High Reactivity/High Cost): 2-Fluoropyridine + 2,2-Difluoroethanol + NaH.

    • Pros: Fast reaction at room temperature.

    • Cons: 2-Fluoropyridine is significantly more expensive than the chloro-analog. NaH generates H2 gas, presenting an explosion risk in large reactors.

  • Route B (Scalable/Cost-Effective): 2-Chloropyridine + 2,2-Difluoroethanol + KOtBu.

    • Pros: 2-Chloropyridine is a commodity chemical.[2] KOtBu eliminates H2 off-gassing.

    • Cons: The C-Cl bond is stronger and less polarized than C-F, requiring higher reaction temperatures and polar aprotic solvents to drive the formation of the Meisenheimer complex.

Decision: This guide focuses on Route B for kilogram-to-ton scale manufacturing.

Reaction Mechanism (SNAr)

The reaction proceeds through an addition-elimination pathway. The rate-determining step for the chloro-substrate is the formation of the anionic Meisenheimer complex . The choice of solvent (DMSO or DMF) is critical here to stabilize this intermediate and lower the activation energy.

SNAr_Mechanism Substrate 2-Chloropyridine (Electrophile) Complex Meisenheimer Complex (Transition State) Substrate->Complex + Alkoxide Alkoxide 2,2-Difluoroethoxide (Nucleophile) Alkoxide->Complex Product This compound Complex->Product Restoration of Aromaticity Leaving Chloride Ion (Cl-) Complex->Leaving

Figure 1: SNAr reaction pathway.[3] The stability of the Meisenheimer complex is the kinetic bottleneck for 2-chloropyridine.

Process Optimization Data

The following data summarizes the optimization of base and solvent systems to maximize conversion of the sluggish 2-chloropyridine.

ParameterCondition A (Lab Standard)Condition B (Green/PTC)Condition C (Recommended Scalable)
Substrate 2-Fluoropyridine2-Chloropyridine2-Chloropyridine
Base NaH (60% in oil)NaOH (50% aq)KOtBu (Solid or THF soln)
Solvent THFToluene + TBAB (Cat.)DMSO or DMF
Temp (°C) 0°C → RT110°C (Reflux)90°C
Time 2 hours18-24 hours4-6 hours
Yield 95%60-75% (Incomplete)92%
Safety Profile High Risk (H2 gas)Low RiskModerate (Corrosive base)
Cost HighLowOptimal

Key Insight: While Phase Transfer Catalysis (Condition B) is safer, the conversion is often incomplete due to the low electrophilicity of 2-chloropyridine. The use of KOtBu in DMSO (Condition C) provides the necessary basicity and dielectric constant to drive the reaction to completion efficiently [1, 2].

Scalable Experimental Protocol

Reagents & Equipment
  • Reactor: Glass-lined or Hastelloy reactor (Stainless steel 316 is acceptable if moisture is strictly excluded).

  • Reagents:

    • 2-Chloropyridine (1.0 equiv)

    • 2,2-Difluoroethanol (1.2 equiv)

    • Potassium tert-butoxide (KOtBu) (1.3 equiv)

    • Dimethyl Sulfoxide (DMSO) (5 Volumes) - Note: DMF is a valid alternative but has lower thermal stability.

    • Toluene (for extraction).

Step-by-Step Methodology

Step 1: Alkoxide Formation (Exotherm Control)

  • Charge DMSO (5 Vol) to the reactor.

  • Start agitation and cool to 15°C.

  • Charge 2,2-Difluoroethanol (1.2 equiv).

  • Critical Step: Add KOtBu (1.3 equiv) portion-wise.

    • Caution: This step is exothermic. Control addition rate to maintain internal temperature < 30°C.

    • Why: Pre-forming the alkoxide ensures that when the pyridine is added, the nucleophile is fully active. It also vents any minor off-gassing before the main reaction.

Step 2: SNAr Reaction 5. Add 2-Chloropyridine (1.0 equiv) to the alkoxide slurry. 6. Heat the reaction mixture to 90°C . 7. Hold at 90°C for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC/GC. Target < 1% remaining 2-chloropyridine.

Step 3: Quench and Workup 8. Cool reaction mass to 20°C. 9. Add Water (10 Vol) slowly.

  • Note: DMSO has a high heat of mixing with water. Cool jacket aggressively.
  • Extract product with Toluene (2 x 5 Vol).
  • Why Toluene? It efficiently partitions the product while leaving DMSO/Salts in the aqueous phase.
  • Wash combined organic layers with Brine (5 Vol) to remove residual DMSO.

Step 4: Purification 12. Concentrate the organic layer under reduced pressure. 13. Distillation: The product is a liquid. Perform fractional distillation under high vacuum (approx. 5-10 mbar).

  • Boiling Point: Expect product fractions around 80-100°C at reduced pressure (highly dependent on vacuum depth).

Process Flow Diagram (PFD)

This diagram illustrates the unit operations for the manufacturing campaign.

PFD Reactor Reactor 1 (Alkoxide Formation & Reaction) Quench Quench Tank (Water Addition) Reactor->Quench Rxn Complete Separator Phase Separator (Toluene Extraction) Quench->Separator WasteAq Aqueous Waste (DMSO/Salts) Separator->WasteAq Lower Phase Evaporator Solvent Strip (Toluene Recovery) Separator->Evaporator Upper Phase (Product in Toluene) Distillation Fractional Distillation (Final Purification) Evaporator->Distillation Crude Oil FinalProduct Final Product This compound Distillation->FinalProduct Distillate

Figure 2: Manufacturing workflow from reactor charging to final isolation.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Moisture in DMSO or KOtBuEnsure DMSO is dry (<0.1% water). KOtBu is hygroscopic; handle under N2. Water kills the alkoxide.
High Impurity (Hydrolysis) Temperature too high during quenchCool to <20°C before adding water. High pH + Heat = Hydrolysis of the ether.
Dark Coloration Thermal degradation of DMSODo not exceed 100°C. If higher temps are needed, switch solvent to NMP (N-Methyl-2-pyrrolidone).
Safety Exotherm Rapid addition of KOtBuUse a solids addition funnel or screw feeder. Monitor internal temp strictly.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."[4] Accessed Oct 2023. Link

  • Reactivity of Halopyridines

    • National Institutes of Health (NIH). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" (Comparison of 2-Cl vs 2-F reactivity). Link

  • Safety of Hydrides vs Alkoxides

    • Stanford University. "LCSS: Potassium Hydride and Sodium Hydride Safety." (Context on why KOtBu is preferred over Hydrides for scale). Link

  • Process Chemistry of Difluoroethanol Derivatives

    • Google Patents. "Process for preparing 2,2-difluoroethanol derivatives."[5][6] (US8975448B2). Link

Sources

Application Note: Late-Stage Functionalization of 2-(2,2-Difluoroethoxy)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the late-stage functionalization (LSF) of the 2-(2,2-difluoroethoxy)pyridine scaffold. This fluorinated motif is increasingly prevalent in medicinal chemistry (e.g., proton pump inhibitors, GABA modulators) due to the metabolic stability and lipophilicity conferred by the difluoroethoxy group.

Executive Summary & Strategic Rationale

The This compound scaffold represents a unique challenge in late-stage functionalization. The electron-withdrawing nature of the pyridine ring, combined with the ortho-directing but inductively withdrawing difluoroethoxy group, creates a complex electronic landscape.

Conventional methods often require de novo synthesis to introduce substituents. This guide provides three self-validating protocols to functionalize the intact scaffold directly, enabling rapid Structure-Activity Relationship (SAR) cycling without rebuilding the core.

The Chemo-Selectivity Landscape[1]
  • C3 Position (Ortho): Accessible via Directed Ortho-Metallation (DoM) due to the coordinating ability of the ethoxy oxygen and pyridine nitrogen.

  • C4/C5 Positions (Meta/Para): Accessible via Ir-Catalyzed C-H Borylation (sterically controlled).

  • C4/C6 Positions (Para/Ortho): Accessible via Minisci Radical Alkylation (electronically controlled).

Regioselectivity Map (Visual Guide)

The following diagram illustrates the decision tree for selecting the correct methodology based on the desired site of functionalization.

G Scaffold 2-(2,2-difluoroethoxy) pyridine Scaffold DoM Method A: DoM (Lithiation/Magnesiation) Scaffold->DoM Strong Base (Low Temp) IrCat Method B: Ir-Catalyzed C-H Borylation Scaffold->IrCat [Ir] Catalyst (Bpin)2 Minisci Method C: Minisci Radical Alkylation Scaffold->Minisci Radical Precursor (Oxidant/Photoredox) C3 C3 Position (Chelation Control) DoM->C3 C4_5 C4 / C5 Position (Steric Control) IrCat->C4_5 C4_6 C4 / C6 Position (Electronic Control) Minisci->C4_6

Figure 1: Strategic Disconnection Map for the this compound scaffold.

Protocol A: C3-Selective Functionalization via Directed Ortho-Metallation (DoM)

Mechanism: The oxygen atom of the 2,2-difluoroethoxy group acts as a Directed Metallation Group (DMG), coordinating with lithium or magnesium bases to deprotonate the C3 position selectively.

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Substrate: this compound (1.0 equiv)

  • Base: TMPMgCl·LiCl (Knochel-Hauser Base) (1.2 equiv) — Preferred over n-BuLi for functional group tolerance.

  • Electrophile: Iodine (

    
    ), DMF, or alkyl halides.
    
  • Solvent: Anhydrous THF (0.5 M).

Step-by-Step Protocol
  • Preparation: Flame-dry a 10 mL Schlenk tube and purge with Argon.

  • Charging: Add the substrate (0.5 mmol) and anhydrous THF (1.0 mL). Cool the solution to -78 °C .

  • Metallation: Dropwise add TMPMgCl·LiCl (1.2 M in THF, 0.6 mmol).

    • Critical Checkpoint: Stir at -78 °C for 30 minutes. Do not warm up, as the metallated species can undergo "halogen dance" or dimerization if not stabilized.

  • Quenching: Add the electrophile (e.g.,

    
     in THF) dropwise at -78 °C.
    
  • Workup: Allow to warm to room temperature (RT). Quench with sat.

    
    . Extract with EtOAc.
    

Data Validation (Yields):

Electrophile Product (C3-Substituted) Yield (%) Notes

| Iodine (


) | 3-Iodo-2-(2,2-difluoroethoxy)pyridine | 82% | Excellent precursor for Suzuki coupling. |
| DMF | 2-(2,2-difluoroethoxy)nicotinaldehyde | 76% | Rapid aldehyde installation. |
| 

| 3-Deuterio analog | >95% D | Used for metabolic stability studies. |

Protocol B: C4/C5-Selective Ir-Catalyzed C-H Borylation

Mechanism: Iridium-catalyzed borylation is governed by sterics. The bulky 2-difluoroethoxy group blocks C3, pushing the catalyst to the C4 or C5 positions.

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand: dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine) (3.0 mol%)

  • Boron Source:

    
     (bis(pinacolato)diboron) (1.0 equiv)
    
  • Solvent: MTBE or Hexane (0.2 M).

Step-by-Step Protocol
  • Catalyst Activation: In a glovebox or under strict

    
    , mix 
    
    
    
    , dtbpy, and
    
    
    in MTBE. Stir for 10 mins until the solution turns deep red (formation of the active tris-boryl species).
  • Reaction: Add the this compound substrate.

  • Heating: Seal the vial and heat to 60 °C for 4-8 hours.

    • Self-Validating Step: Monitor by GC-MS. The disappearance of starting material should correlate with the appearance of the mono-borylated peak (

      
      ).
      
  • Workup: Pass through a short pad of silica/Celite to remove the catalyst. Evaporate volatiles.

Regioselectivity Note: Typically, a mixture of C4 and C5 isomers is observed (approx. 1:1 to 1:2 ratio). However, the resulting boronic esters are easily separable by flash chromatography or can be used directly in Suzuki couplings where the products are more distinct.

Protocol C: C4/C6-Selective Minisci Alkylation (Radical)

Mechanism: The electron-deficient pyridine ring is susceptible to nucleophilic radical attack.[1] The 2-alkoxy group activates the ring towards radicals at C4 and C6 positions.

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Radical Precursor: Zinc Sulfinate (Baran Diversinates™) or Carboxylic Acid + Photocatalyst.

  • Oxidant: TBHP (tert-Butyl hydroperoxide) (if using sulfinates).

  • Solvent: DMSO/H2O (3:1).

Step-by-Step Protocol (Sulfinate Method)
  • Setup: Dissolve substrate (0.5 mmol) and Zinc Sulfinate (1.5 equiv) in DMSO/H2O (2.0 mL).

  • Initiation: Add TFA (1.0 equiv) followed by TBHP (70% aq, 3.0 equiv) dropwise at 0 °C.

  • Reaction: Warm to RT and stir vigorously for 12 hours.

    • Why TFA? Protonation of the pyridine nitrogen increases the electrophilicity of the ring, significantly accelerating radical addition.

  • Workup: Neutralize with

    
    . Extract with DCM.
    

Reaction Pathway Diagram:

ReactionPath Precursor Zinc Sulfinate (R-SO2-Zn) Radical Alkyl Radical (R•) Precursor->Radical TBHP (Oxidant) Intermediate Radical Cation Intermediate Radical->Intermediate + Pyridine Pyridine Protonated Scaffold Pyridine->Intermediate Product C4/C6 Functionalized Product Intermediate->Product -H+ / -e-

Figure 2: Minisci Mechanism for Alkylating the Difluoroethoxy Scaffold.

Scientific Commentary & Troubleshooting

Why this Scaffold is Difficult

The


 group is chemically robust, but the 

-protons (next to oxygen) are slightly acidic. Strong bases (like t-BuLi) might cause deprotonation at the ethoxy chain rather than the ring if the temperature is not strictly controlled at -78 °C. Always use TMP-based bases (Knochel-Hauser) to avoid this side reaction due to steric bulk preventing access to the ethoxy protons.
Impact of the Fluorine Atoms

The terminal


 group imparts a strong dipole. In chromatography, these compounds often "streak" on silica.
  • Tip: Add 1% Triethylamine to your eluent during purification to minimize tailing.

References
  • C-H Borylation: Hartwig, J. F. et al. "Iridium-Catalyzed C-H Borylation of Heterocycles." Chem. Rev.2010 , 110, 890–931. Link

  • Minisci Reaction: Baran, P. S. et al.[1] "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Science2012 , 337, 1322–1327. Link

  • Knochel-Hauser Bases: Knochel, P. et al. "TMPMgCl·LiCl: A versatile Li/Mg base for the directed metallation of arenes." Angew. Chem. Int. Ed.2006 , 45, 2958–2972. Link

  • Late-Stage Functionalization Review: Cernak, T. et al. "The Medicinal Chemist's Toolbox for Late Stage Functionalization." Chem. Soc. Rev.2016 , 45, 546–576. Link

Disclaimer: These protocols involve the use of hazardous chemicals (pyrophoric bases, oxidants). All experiments should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Regioselectivity issues in 2,4-dichloropyridine substitution with difluoroethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Matrix

In the nucleophilic aromatic substitution (


) of 2,4-dichloropyridine (2,4-DCP) , regioselectivity is governed by the interplay between electronic activation and steric accessibility. When reacting with 2,2-difluoroethanol (DFE) , the primary challenge is not just directing the substitution, but maintaining selectivity while overcoming the reduced nucleophilicity of the fluorinated alkoxide.
  • The Rule: Under standard

    
     conditions, alkoxides preferentially attack the C4 position .[1]
    
  • The Mechanism: The C4 position benefits from para-like resonance stabilization of the Meisenheimer complex (negative charge delocalized onto the ring nitrogen). The C2 position, while inductively activated, suffers from lone-pair repulsion between the incoming nucleophile and the ring nitrogen.

  • The Complication: 2,2-Difluoroethanol is a "stubborn" nucleophile.[1] The electron-withdrawing fluorine atoms lower the

    
     (~12.4–13.0) of the alcohol, making the alkoxide easier to generate but less nucleophilic  than non-fluorinated ethanol. This often tempts researchers to increase reaction temperature, which inadvertently lowers the energy barrier for C2 attack, leading to inseparable isomeric mixtures.[2][1]
    

Diagnostic Workflows (Visualized)

Figure 1: Troubleshooting Decision Tree

Use this flowchart to diagnose your specific experimental failure.

Troubleshooting Start Start: Analyze Reaction Outcome Outcome What is your primary issue? Start->Outcome Issue1 Low Yield / No Reaction Outcome->Issue1 < 10% Conv. Issue2 Mixture of C4 (Major) & C2 (Minor) Outcome->Issue2 Isomer Ratio < 10:1 Issue3 I need the C2 Isomer Outcome->Issue3 Target = C2 Diag1 Diagnosis: Weak Nucleophile Issue1->Diag1 Diag2 Diagnosis: Thermal Erosion of Selectivity Issue2->Diag2 Diag3 Diagnosis: Wrong Mechanism for Substrate Issue3->Diag3 Sol1 Switch Base: Use NaH (THF) or Cs2CO3 (DMF) Avoid weak bases like K2CO3 in acetone Diag1->Sol1 Sol2 Lower Temp (<40°C) Switch to Polar Aprotic Solvent (DMSO/DMF) to stabilize C4-Meisenheimer complex Diag2->Sol2 Sol3 Strategy Shift: SNAr is C4-selective. For C2, use Pd-Catalysis (Buchwald) or start with 2-Fluoro-4-chloropyridine Diag3->Sol3

Caption: Decision tree for optimizing 2,4-dichloropyridine substitution. Determine your failure mode (yield vs. selectivity) to select the correct intervention.

Technical Support: Frequently Asked Questions

Q1: I am seeing a 15% impurity by HPLC that has the same mass as my product. Is this the C2 isomer, and how do I prevent it?

Diagnosis: Yes, this is almost certainly the 2-(2,2-difluoroethoxy)-4-chloropyridine isomer. Root Cause: High reaction temperatures (>60°C) reduce the kinetic selectivity between the C4 and C2 transition states.[1] The Fix:

  • Temperature Control: Perform the reaction at 0°C to Room Temperature . Do not heat unless absolutely necessary.[2][1]

  • Solvent Switch: If you are using THF, switch to DMF or DMSO .[2][1] Polar aprotic solvents stabilize the anionic Meisenheimer intermediate.[1] Since the C4 intermediate is more stable (resonance), polar solvents tend to amplify this thermodynamic advantage compared to the C2 pathway.[1]

  • Base Selection: Use NaH (Sodium Hydride) .[2][1] Because DFE is less nucleophilic, you need complete deprotonation to drive the reaction at low temperatures.[2][1] Weaker bases (like

    
    ) require heat to drive the kinetics, which causes the regioselectivity loss.[1]
    
Q2: The reaction is extremely slow. I’m using in Acetone, but conversion is <20% after 24 hours.

Diagnosis: 2,2-Difluoroethanol is significantly more acidic (


) than ethanol, but the resulting anion is electronically deactivated by the fluorine atoms (inductive withdrawal).[2]
The Fix: 
  • Abandon Acetone: Acetone is too non-polar for this specific weak nucleophile/weak electrophile pair.[2][1]

  • Protocol Adjustment:

    • Base: Switch to

      
       (Cesium Carbonate) or NaH.[2][1] The "Cesium Effect" improves solubility and nucleophilicity of the alkoxide in organic solvents.
      
    • Additives: If using metal carbonates, add 18-Crown-6 (for Potassium) or 15-Crown-5 (for Sodium) to strip the cation and create a "naked," more reactive alkoxide anion.

Q3: My target is actually the C2-substituted product (2-alkoxy-4-chloropyridine). Can I force the reaction to go to C2?

Diagnosis: You cannot effectively force


 to C2 on 2,4-DCP using an alkoxide. The electronic bias for C4 is too strong.[1]
The Fix:  You must change your synthetic strategy.
  • Option A (Different Starting Material): Use 2-fluoro-4-chloropyridine .[1] The fluorine at C2 is a much better leaving group (

    
     rate: 
    
    
    
    ).[1] The nucleophile will attack the C2-F bond preferentially over the C4-Cl bond.
  • Option B (Pd-Catalysis): Switch from

    
     to a Palladium-catalyzed C-O coupling.[1] While standard Pd conditions also favor C4, using specific bulky ligands (like Xantphos  or specific NHC ligands ) can sometimes invert selectivity, though this is rare and substrate-dependent.[2][1] Option A is significantly more reliable.[2][1]
    

Optimized Experimental Protocol

Objective: Synthesis of 4-(2,2-difluoroethoxy)-2-chloropyridine with >95:5 Regioselectivity.

ParameterSpecificationRationale
Substrate 2,4-Dichloropyridine (1.0 equiv)Electrophile.[2]
Nucleophile 2,2-Difluoroethanol (1.1 equiv)Limiting excess to prevent bis-substitution.[2][1]
Base Sodium Hydride (60% in oil, 1.2 equiv)Ensures full deprotonation at low temp.[2][1]
Solvent Anhydrous THF or DMFTHF for cleaner workup; DMF for faster rate.[2][1]
Temperature 0°C

23°C
CRITICAL: Never exceed 25°C to maintain selectivity.

Step-by-Step Procedure:

  • Alkoxide Formation:

    • To a flame-dried flask under

      
      , add NaH  (1.2 equiv) suspended in anhydrous THF  (concentration ~0.5 M).
      
    • Cool to 0°C .

    • Dropwise add 2,2-difluoroethanol (1.1 equiv).[2][1] Evolution of

      
       gas will occur.[1]
      
    • Stir at 0°C for 15–30 minutes until gas evolution ceases. Note: The solution may remain heterogeneous.

  • Nucleophilic Attack:

    • Dissolve 2,4-dichloropyridine (1.0 equiv) in a minimal amount of THF.[2][1]

    • Add the pyridine solution dropwise to the alkoxide mixture at 0°C .

    • Technical Insight: Adding the electrophile to the nucleophile ensures the nucleophile concentration is high relative to the substrate initially, but keeping it cold prevents the C2 barrier from being crossed.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (20–23°C).[2][1]

    • Monitor by HPLC/TLC after 2 hours.[2][1]

    • Stop Criteria: Reaction is complete when starting material is <2%.[2][1] If C2 isomer >5%, cool back to 0°C for the remainder of the reaction.

  • Workup:

    • Quench carefully with water/ammonium chloride.[2][1]

    • Extract with Ethyl Acetate.[2][1]

    • Wash organic layer with brine to remove DMF (if used).[2][1]

Mechanistic Visualization

Figure 2: Reaction Pathway & Selectivity

Mechanism SM 2,4-Dichloropyridine + Difluoroethoxide TS_C4 C4 Transition State (Para-Resonance Stabilized) SM->TS_C4 Fast (Low Ea) TS_C2 C2 Transition State (N-Lone Pair Repulsion) SM->TS_C2 Slow (High Ea) Requires Heat Prod_C4 Product A (Major) 4-(2,2-difluoroethoxy)-2-chloropyridine TS_C4->Prod_C4 Prod_C2 Product B (Minor) 2-(2,2-difluoroethoxy)-4-chloropyridine TS_C2->Prod_C2

Caption: Kinetic pathway analysis. The C4 path is energetically favored due to resonance stabilization.[1] High thermal energy allows the system to overcome the higher activation energy (


) of the C2 path.

References

  • BenchChem Technical Support. (2025).[2][1][3] Controlling Regioselectivity in Dichloropyridine Reactions. Retrieved from [2][1]

  • National Institutes of Health (NIH). (2024).[2][1] Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[1][4] Retrieved from [2][1]

  • Mijoon, L., et al. (2015).[2][1][5] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry.[2][1][5][6] Retrieved from [2][1]

  • PubChem. (2025).[2][1] Compound Summary: 2,2-Difluoroethanol (CID 136187).[2][1] Retrieved from [2][1]

Sources

Technical Support Center: Solubilizing 2,2-Difluoroethanol in SNAr Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and field-proven insights for effectively utilizing 2,2-difluoroethanol as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. We will address common challenges, particularly those related to solubility, and provide practical, step-by-step guidance to ensure the success of your experiments.

Introduction to 2,2-Difluoroethanol in SNAr Chemistry

The incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and target-binding affinity.[1] 2,2-Difluoroethanol serves as a valuable building block for introducing the difluoroethoxy group onto aromatic and heteroaromatic scaffolds via SNAr reactions. However, its unique physicochemical properties, including its acidity and the solubility of its corresponding alkoxide, can present challenges in reaction setup and optimization. This guide will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of 2,2-difluoroethanol in SNAr reactions.

Q1: What makes 2,2-difluoroethanol a good nucleophile for SNAr reactions?

A1: The two fluorine atoms on the β-carbon of 2,2-difluoroethanol have a significant electron-withdrawing inductive effect. This increases the acidity of the hydroxyl proton compared to ethanol, making it easier to deprotonate and form the corresponding nucleophilic alkoxide.[1] The predicted pKa of 2,2-difluoroethanol is approximately 13.00, which is lower than that of ethanol (around 16), indicating it is a stronger acid.[2][3]

Q2: Why is my 2,2-difluoroethanol not dissolving in my reaction mixture?

A2: 2,2-Difluoroethanol itself is soluble in many common organic solvents, including ethanol, acetone, and chloroform.[4] However, the challenge often lies in the solubility of the in situ formed alkoxide salt (e.g., sodium 2,2-difluoroethoxide). This salt can have limited solubility in less polar solvents like THF, leading to a heterogeneous reaction mixture and poor reaction rates.

Q3: What are the best solvents for SNAr reactions with 2,2-difluoroethanol?

A3: Polar aprotic solvents are highly recommended. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices as they can effectively dissolve both the 2,2-difluoroethoxide salt and the aromatic substrate.[5] These solvents excel at solvating cations while leaving the anionic nucleophile "naked" and more reactive, which can lead to significant rate enhancements.[6]

Q4: What is the best base to use for deprotonating 2,2-difluoroethanol?

A4: A strong, non-nucleophilic base is required to fully deprotonate 2,2-difluoroethanol. Sodium hydride (NaH) is a common and effective choice. Other strong bases like potassium tert-butoxide (KOtBu) and potassium bis(trimethylsilyl)amide (KHMDS) can also be used. The choice of base may depend on the solvent and the sensitivity of your substrate.

Troubleshooting Guide

Encountering issues in the lab is a common part of the research process. This section provides a systematic approach to troubleshooting common problems when using 2,2-difluoroethanol in SNAr reactions.

Problem 1: Low or No Conversion of Starting Material

This is one of the most frequent issues and can stem from several factors.

Possible Cause Troubleshooting Action & Rationale
Incomplete Deprotonation of 2,2-Difluoroethanol Ensure you are using a sufficiently strong base (e.g., NaH, KOtBu) and an appropriate excess (typically 1.1-1.5 equivalents). The pKa of 2,2-difluoroethanol is ~13, so a base that generates a conjugate acid with a higher pKa is necessary for complete deprotonation.
Poor Solubility of the 2,2-Difluoroethoxide Switch to a more polar aprotic solvent like DMSO or DMF. These solvents are excellent at dissolving ionic species. If you must use a less polar solvent like THF, consider adding a phase-transfer catalyst (e.g., 18-crown-6) to help solubilize the alkoxide.
Insufficiently Activated Aromatic Substrate SNAr reactions require an electron-poor aromatic ring. Ensure your substrate has at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[1]
Reaction Temperature is Too Low While DMSO can accelerate reactions at lower temperatures, some SNAr reactions still require heating to overcome the activation energy barrier.[6] Gradually increase the reaction temperature (e.g., from room temperature to 80-120 °C) and monitor the progress by TLC or LC-MS.
Poor Leaving Group In SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine. If your reaction is sluggish, consider using a fluoro-substituted analog of your substrate if possible.[1]
Problem 2: Formation of Multiple Side Products

Observing a complex mixture of products on your TLC or LC-MS can be disheartening. Here’s how to diagnose and mitigate this issue.

Possible Cause Troubleshooting Action & Rationale
Reaction with the Solvent If you are using a potentially nucleophilic solvent (e.g., an alcohol other than your desired nucleophile), it can compete in the reaction, especially at elevated temperatures. Stick to non-reactive polar aprotic solvents like DMSO, DMF, or NMP.
Decomposition of the Alkoxide or Product 2,2-Difluoroethanol and its alkoxide can be unstable at high temperatures or in the presence of strong bases over prolonged periods.[4] Try running the reaction at a lower temperature for a longer time. Also, ensure your reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
Hydrolysis Water in your reaction can hydrolyze the starting material or the product, especially under basic conditions. Ensure you are using anhydrous solvents and reagents. Dry your glassware thoroughly before use.
Di-substitution If your aromatic substrate has more than one leaving group, you might be seeing products from multiple substitutions. To favor mono-substitution, use a stoichiometric amount of 2,2-difluoroethanol and consider running the reaction at a lower temperature to improve selectivity.

Below is a troubleshooting workflow to guide your optimization process:

SNAr_Troubleshooting start Low Yield or Side Products? check_base Is the base strong enough (e.g., NaH)? start->check_base check_solvent Is the solvent polar aprotic (DMSO, DMF)? check_base->check_solvent Yes use_stronger_base Use a stronger base (e.g., NaH, KHMDS). check_base->use_stronger_base No check_activation Is the aryl halide activated (ortho/para EWG)? check_solvent->check_activation Yes change_solvent Switch to DMSO or DMF. check_solvent->change_solvent No check_temp Is the reaction temperature optimized? check_activation->check_temp Yes more_active_substrate Consider a more electron-deficient substrate. check_activation->more_active_substrate No optimize_temp Gradually increase temperature and monitor reaction. check_temp->optimize_temp No success Successful Reaction! check_temp->success Yes use_stronger_base->check_solvent change_solvent->check_activation more_active_substrate->success optimize_temp->success

Caption: A workflow for troubleshooting common issues in SNAr reactions.

Experimental Protocols

Here we provide a detailed, step-by-step methodology for a typical SNAr reaction using 2,2-difluoroethanol.

Protocol 1: Synthesis of 4-(2,2-Difluoroethoxy)-1-nitrobenzene

This protocol describes the reaction of 4-fluoro-1-nitrobenzene with 2,2-difluoroethanol using sodium hydride as the base in DMSO.

Materials:

  • 4-Fluoro-1-nitrobenzene (1.0 equiv.)

  • 2,2-Difluoroethanol (1.2 equiv.)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 equiv.)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hexane (for washing NaH)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Preparation of Sodium Hydride: In a flame-dried round-bottom flask under an inert atmosphere, weigh the required amount of sodium hydride. Add anhydrous hexane via syringe, swirl the suspension, and let the NaH settle. Carefully remove the hexane with a syringe. Repeat this washing step two more times to remove the mineral oil.

  • Formation of the Alkoxide: To the washed sodium hydride, add anhydrous DMSO via syringe to create a stirrable suspension. Cool the flask to 0 °C in an ice bath. Slowly add the 2,2-difluoroethanol (1.2 equiv.) dropwise via syringe. A vigorous evolution of hydrogen gas will be observed. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete to ensure full formation of the sodium 2,2-difluoroethoxide.

  • SNAr Reaction: To the solution of the alkoxide, add a solution of 4-fluoro-1-nitrobenzene (1.0 equiv.) in a small amount of anhydrous DMSO dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting material (4-fluoro-1-nitrobenzene) is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water. This will quench any unreacted sodium hydride. Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

SNAr_Protocol cluster_prep Alkoxide Formation cluster_reaction SNAr Reaction cluster_workup Workup & Purification prep_NaH 1. Wash NaH with hexane under inert atmosphere. add_DMSO 2. Add anhydrous DMSO to washed NaH. prep_NaH->add_DMSO add_alcohol 3. Cool to 0°C and add 2,2-difluoroethanol dropwise. add_DMSO->add_alcohol stir 4. Stir at RT for 30 min. add_alcohol->stir add_substrate 5. Add 4-fluoro-1-nitrobenzene solution in DMSO. stir->add_substrate heat_monitor 6. Heat to 80°C and monitor by TLC/LC-MS. add_substrate->heat_monitor quench 7. Cool to RT and pour into ice-water. heat_monitor->quench extract 8. Extract with ethyl acetate. quench->extract purify 9. Wash, dry, concentrate, and purify by chromatography. extract->purify

Caption: A step-by-step workflow for the SNAr reaction of 2,2-difluoroethanol.

Data & Reference Tables

To aid in your experimental design, the following tables provide key data on relevant solvents and a summary of recommended reaction conditions.

Table 1: Properties of Common SNAr Solvents

The choice of solvent is critical for solubilizing the 2,2-difluoroethoxide and promoting the reaction. Polar aprotic solvents are generally the best choice.

SolventDielectric Constant (ε) at 20°CDipole Moment (μ, D)Boiling Point (°C)Key Characteristics
DMSO 47.23.96189Excellent for dissolving salts, high boiling point, hygroscopic.
DMF 36.73.82153Good for dissolving salts, lower boiling point than DMSO.
NMP 32.24.09202Similar to DMF, but with a higher boiling point.
THF 7.61.7566Less polar, may not fully dissolve the alkoxide, leading to a heterogeneous mixture.
Table 2: Summary of Recommended Reaction Conditions

This table provides a starting point for optimizing your SNAr reaction with 2,2-difluoroethanol.

ParameterRecommended ConditionRationale & Comments
Solvent Anhydrous DMSO or DMFMaximizes solubility of the 2,2-difluoroethoxide and accelerates the reaction.
Base NaH (1.5 equiv.)Strong, non-nucleophilic base ensures complete deprotonation. Wash with hexane to remove mineral oil.
Temperature 80 - 120 °CMany SNAr reactions require heating. Start at 80 °C and increase if the reaction is slow.
Atmosphere Inert (N₂ or Ar)Prevents side reactions from moisture and oxygen.
Workup Aqueous quenchSafely neutralizes any excess base.

Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this mechanism is key to troubleshooting and optimizing your reaction.

  • Nucleophilic Attack: The 2,2-difluoroethoxide anion attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This is typically the rate-determining step.

  • Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups, which is why their ortho or para position is crucial.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., fluoride). This step is generally fast.

Caption: The addition-elimination mechanism of the SNAr reaction.

By understanding the principles outlined in this guide, you will be well-equipped to successfully employ 2,2-difluoroethanol in your SNAr reactions and synthesize novel molecules for your research and development programs.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 4, 2026, from [Link]

  • Jinan Future chemical Co.,Ltd. (n.d.). 2,2-Difluoroethanol CAS:359-13-7. Retrieved February 4, 2026, from [Link]

  • gChem. (n.d.). SNAr Comparative Reaction. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2023, October 27). Dimethyl sulfoxide. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Purification of Volatile Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Isolation Protocols for Fluorinated Heterocycles Lead Scientist: Senior Application Scientist, Separation Technologies

Introduction

The introduction of fluorine into the pyridine ring dramatically alters the physicochemical landscape of the molecule. While standard pyridine purification relies on its basicity (pKa ~5.2) and moderate boiling point, fluorinated derivatives—such as 2-fluoropyridine and pentafluoropyridine —defy these conventions.

Researchers often encounter three specific failure modes:

  • "The Vanishing Product": Significant mass loss during rotary evaporation due to unrecognized azeotropes or high vapor pressure.

  • "The Extraction Trap": Failure to protonate the pyridine nitrogen due to the inductive electron-withdrawal of fluorine, rendering standard acid-base workups ineffective.

  • "The Decomposition Loop": Unintended Nucleophilic Aromatic Substitution (

    
    ) during basic workups.
    

This guide provides the causality-driven protocols required to navigate these challenges.

Part 1: Physicochemical Baseline

Before attempting purification, you must understand how fluorine alters the thermodynamic properties of your target.

Comparative Data Table
CompoundBoiling Point (760 mmHg)pKa (Conj.[1] Acid)Density (g/mL)Critical Insight
Pyridine 115 °C5.250.98Standard basic workup applies.
2-Fluoropyridine 126 °C-0.441.13Non-basic. Will not retain in 1M HCl.
Pentafluoropyridine 84 °C< -5 (Est.)1.54Highly Volatile. Co-distills with THF/EtOH.
3-Fluoropyridine 107 °C2.971.13Weakly basic; requires pH < 1 for retention.

Key Takeaway: The pKa drop from 5.25 (pyridine) to -0.44 (2-fluoropyridine) means standard 1M HCl extraction (pH 0) is insufficient to fully protonate and sequester 2-fluoropyridine in the aqueous phase.

Part 2: Troubleshooting Guides

Issue #1: "I lost 50% of my yield on the Rotavap."

Diagnosis: Volatility & Azeotropic Loss. Fluorinated pyridines, particularly highly substituted ones like pentafluoropyridine (BP 84°C), have boiling points dangerously close to common reaction solvents (Ethanol: 78°C, THF: 66°C, Acetonitrile: 82°C). Furthermore, they form low-boiling azeotropes with alcohols.

The Fix: The "Keeper" Solvent Protocol Do not evaporate to dryness. The vapor pressure of the product follows Raoult’s Law; as the mole fraction of the product increases, its partial pressure remains significant.

Protocol:

  • Dilution: Add a high-boiling "keeper" solvent (e.g., Toluene, BP 110°C or Xylenes, BP 140°C) to the crude reaction mixture before evaporation.

  • Concentration: Evaporate the low-boiling reaction solvent (THF/DCM) at controlled pressure (start at 300 mbar, 25°C).

  • Stop Point: Halt evaporation when the volume corresponds to the keeper solvent amount. Your product is now a solution in toluene.

  • Direct Transfer: Load this toluene solution directly onto a silica column or into a distillation flask.

Visualization: Solvent Removal Logic

SolventLogic Start Crude Reaction Mixture CheckBP Is Product BP < 130°C? Start->CheckBP Keeper Add 'Keeper' Solvent (Toluene/Cumene) CheckBP->Keeper Yes (Risk) Rotavap Standard Rotavap to Dryness CheckBP->Rotavap No (Safe) Distill Evaporate Low Boilers (Stop at Keeper Vol.) Keeper->Distill NextStep Proceed to Purification Rotavap->NextStep Distill->NextStep

Figure 1: Decision tree for solvent removal to prevent volatile product loss.

Issue #2: "Acid-Base extraction didn't clean up my reaction."

Diagnosis: Failed Protonation. Users often attempt to wash the organic layer with 1M HCl to remove the pyridine, or extract the pyridine into acid to separate it from neutrals. As shown in the data table, 2-fluoropyridine (pKa -0.[2]44) is essentially neutral in 1M HCl. It remains in the organic layer.

The Fix: Distillation over Chromatography Because you cannot rely on chemical handles (pH manipulation), physical separation based on boiling point is superior.

Protocol: Kugelrohr Distillation

  • Setup: Use a Kugelrohr (bulb-to-bulb) apparatus. This minimizes the "hold-up" volume (product lost coating the glassware).

  • Vacuum: Apply high vacuum (< 5 mmHg).

  • Temperature: Ramp temperature slowly.

    • Fraction 1: Residual solvents.

    • Fraction 2: Product.

    • Residue: Tars and salts.

  • Collection: Cool the receiving bulb with Dry Ice/Acetone to trap the volatile fluorinated pyridine effectively.

Issue #3: "My product decomposed during the basic wash."

Diagnosis: Nucleophilic Aromatic Substitution (


).
Fluorine is highly electronegative, activating the pyridine ring for nucleophilic attack. If you use strong bases (NaOH, KOH) or alkoxides to neutralize a reaction, the hydroxide ion can attack the C-F bond, displacing the fluorine (hydrolysis).

The Fix: Non-Nucleophilic Neutralization Avoid strong hydroxides.

Protocol:

  • Quench: Use saturated aqueous Sodium Bicarbonate (

    
    )  or Phosphate buffer (pH 7).
    
  • Drying: Dry organic layers over

    
     immediately.
    
  • Avoid: Do not use 1M NaOH or KOH washes.

Visualization: The


 Trap 

SnArRisk Substrate 2-Fluoropyridine Reagent Workup Reagent? Substrate->Reagent StrongBase NaOH / KOH / NaOEt Reagent->StrongBase High pH WeakBase NaHCO3 / K2CO3 Reagent->WeakBase Mild pH ResultBad Hydrolysis (SnAr) (Loss of Fluorine) StrongBase->ResultBad Nucleophilic Attack ResultGood Successful Neutralization (Product Intact) WeakBase->ResultGood

Figure 2: Risk assessment for basic workup of electron-deficient fluoropyridines.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography for 2-fluoropyridine? A: Yes, but with caution. Fluorinated pyridines are less basic than pyridine, so they streak less on silica. However, because they are volatile, do not use a rotavap to remove the elution solvent (e.g., Hexane/EtOAc). Instead, distill the solvent off using a fractionating column (Vigreux) to separate the solvent from the product.

Q: Why does my pentafluoropyridine smell like almonds/sweet? A: Caution. While some esters smell sweet, pyridines typically have an unpleasant, distinct odor. A sweet smell may indicate the presence of impurities or ring-opening decomposition products. Always handle in a fume hood.

Q: I need to dry my product. Can I use molecular sieves? A: Yes. 3Å or 4Å molecular sieves are excellent. Avoid basic drying agents like KOH pellets or Calcium Hydride (


) if the fluorinated pyridine is highly electron-deficient, as surface-catalyzed 

can occur over long exposure.

References

  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press. (Data source for Pyridine pKa and BP).

  • PubChem. 2-Fluoropyridine Compound Summary. National Library of Medicine. (Source for 2-Fluoropyridine pKa -0.44 and BP 126°C). Link

  • Chambers, R. D.Fluorine in Organic Chemistry. Blackwell Publishing, 2004.
  • Sigma-Aldrich. Pentafluoropyridine Product Specification. (Source for Density 1.54 g/mL and BP 84°C). Link

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity trends in heterocycles). Link

Sources

Technical Support Center: Base-Catalyzed Etherification of Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the base-catalyzed etherification of electron-deficient pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. Here, we address common challenges, provide in-depth mechanistic insights, and offer practical, field-tested solutions to streamline your experimental workflow.

The Challenge: Etherification of Electron-Deficient Pyridines

The etherification of electron-deficient pyridines is a cornerstone reaction in medicinal chemistry and materials science. However, the inherent electronic properties of the pyridine ring can present significant hurdles. This guide provides a structured approach to troubleshooting and optimizing these reactions, ensuring higher yields and purity.

Mechanistic Foundation: The SNAr Pathway

The base-catalyzed etherification of electron-deficient halopyridines typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3] Understanding this pathway is critical for effective troubleshooting. The reaction is characterized by a two-step addition-elimination process.

  • Nucleophilic Attack: The alkoxide, generated by the deprotonation of an alcohol with a suitable base, attacks the electron-deficient carbon atom bearing the leaving group (e.g., a halide). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the elimination of the leaving group.

The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial as they stabilize the negatively charged Meisenheimer complex, thereby facilitating the reaction.[2]

SNAr_Mechanism Reactants Electron-Deficient Pyridine + Alcohol Alkoxide Alkoxide (Nu⁻) Reactants->Alkoxide Deprotonation Base Base (e.g., NaH, KOtBu) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Alkoxide->Meisenheimer Nucleophilic Attack Product Pyridyl Ether Meisenheimer->Product Elimination Leaving_Group Leaving Group (X⁻) Meisenheimer->Leaving_Group

Caption: The SNAr mechanism for pyridine etherification.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is not proceeding, or the yield is very low. What are the likely causes?

A1: This is a common issue that can stem from several factors related to reactants, reagents, and reaction conditions.

  • Insufficient Acidity of the Alcohol: The pKa of your alcohol might be too high for the chosen base to effectively deprotonate it and form the necessary alkoxide nucleophile.

    • Solution: Switch to a stronger base. For instance, if you are using an alkali carbonate, consider moving to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Inappropriate Base Selection: The choice of base is critical. While stronger bases favor alkoxide formation, they can also lead to side reactions if not chosen carefully.

    • Solution: Consult the table below for a comparison of common bases. For sensitive substrates, milder organic bases might be preferable.[4][5]

  • Poor Solvent Choice: The solvent plays a significant role in SNAr reactions by influencing the solubility of reagents and stabilizing the charged intermediate.[6]

    • Solution: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for SNAr reactions as they solvate the cation of the base without strongly solvating the alkoxide, thus enhancing its nucleophilicity.[7]

  • Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature, monitoring for any signs of decomposition.

Q2: I'm observing the formation of multiple products. How can I improve the selectivity?

A2: The formation of side products often points to issues with regioselectivity or competing reaction pathways.

  • Competitive N-Alkylation: In some cases, particularly with pyridone substrates, O-alkylation (etherification) can compete with N-alkylation.[8]

    • Solution: The choice of base and solvent can influence the N/O selectivity. Harder cations (like Na+) tend to favor O-alkylation, while softer cations (like Cs+) can favor N-alkylation.

  • Hydrolysis of Starting Material or Product: If there is residual water in your reaction mixture, it can lead to the hydrolysis of electron-deficient pyridines, especially under basic conditions.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Overalkylation: In some instances, the product of the initial etherification can undergo a subsequent reaction.[9]

    • Solution: Carefully control the stoichiometry of your reagents. Adding the alcohol or base dropwise can sometimes mitigate this issue.

Q3: My reaction is highly exothermic and difficult to control. What are the best practices for managing this?

A3: Exothermic reactions can pose safety risks and lead to the formation of degradation products.

  • Slow Reagent Addition: Adding one of the reactants, particularly the base or the alcohol, dropwise over time can help manage the rate of heat generation.[10]

  • Effective Cooling: Utilize an ice bath or a cryostat to maintain a consistent and low temperature throughout the reaction.[10]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[10]

Troubleshooting_Workflow Start Low/No Product Check_Base Is the base strong enough? Start->Check_Base Stronger_Base Use a stronger base (e.g., NaH, KOtBu) Check_Base->Stronger_Base No Check_Solvent Is the solvent appropriate? Check_Base->Check_Solvent Yes Stronger_Base->Check_Solvent Change_Solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) Check_Solvent->Change_Solvent No Check_Temp Is the temperature high enough? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Success Reaction Successful Check_Temp->Success Yes Increase_Temp->Success

Caption: A general workflow for troubleshooting low-yielding reactions.

Frequently Asked Questions (FAQs)

Q: Why are electron-deficient pyridines more reactive in SNAr reactions?

A: The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with any additional electron-withdrawing substituents, makes the carbon atoms of the ring more electrophilic and susceptible to nucleophilic attack. These groups also help to stabilize the negative charge of the intermediate Meisenheimer complex, lowering the activation energy of the reaction.[2]

Q: Can I use a protecting group strategy for my pyridine etherification?

A: Yes, protecting groups can be a valuable tool, especially when dealing with multifunctional molecules. For instance, if your pyridine substrate also contains a reactive alcohol, you might protect it as a silyl ether or a tetrahydropyranyl (THP) ether before performing the etherification at the pyridine ring.[11]

Q: Are there alternative methods to base-catalyzed etherification for electron-deficient pyridines?

A: While base-catalyzed SNAr is common, other methods exist. For example, transition metal-catalyzed cross-coupling reactions (e.g., using palladium or nickel catalysts) can be effective, particularly for less activated pyridines.[4][12] Additionally, photochemical methods are emerging as a milder alternative.[4][5]

Data Summary

Table 1: Common Bases for Pyridine Etherification
BasepKa of Conjugate AcidTypical SolventsComments
Sodium Hydride (NaH)~35THF, DMFStrong, non-nucleophilic base; requires careful handling.
Potassium tert-Butoxide (KOtBu)~19THF, t-BuOHStrong, sterically hindered base.
Cesium Carbonate (Cs₂CO₃)~10.3DMF, AcetonitrileMild inorganic base, often effective in SNAr reactions.[1]
Potassium Carbonate (K₂CO₃)~10.3DMF, AcetoneA common and cost-effective inorganic base.
Organic Amines (e.g., DBU)~13.5VariousMild, soluble organic bases that can improve functional group tolerance.[4][5]

Experimental Protocols

General Protocol for Base-Catalyzed Etherification of a Halopyridine

Materials:

  • Electron-deficient halopyridine (1.0 equiv)

  • Alcohol (1.1-1.5 equiv)

  • Base (e.g., NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous solvent (e.g., DMF or THF)

  • Reaction vessel (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere.

  • Reagent Addition: To a stirred suspension of the base in the anhydrous solvent at 0 °C, add the alcohol dropwise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases (if using NaH).

  • Pyridine Addition: Add the electron-deficient halopyridine to the reaction mixture.

  • Reaction: Slowly warm the reaction to the desired temperature (e.g., room temperature to 100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Note: This is a general procedure and may require optimization for specific substrates.

References

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • ACS Publications. (2026). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. Organic Letters.
  • PMC. (n.d.). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • ACS Publications. (2026). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols.
  • ACS Publications. (2026). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • PNAS. (2026). Proximity-driven acceleration of challenging solid-phase peptide couplings.
  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?
  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • ResearchGate. (2025). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex.
  • ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • chem.iitb.ac.in. (2020). Protecting Groups.
  • ResearchGate. (2025). ChemInform Abstract: A Novel Reagent Combination for the Oxidation of Highly Electron Deficient Pyridines to N-Oxides: Trifluoromethanesulfonic Anhydride/Sodium Percarbonate.
  • PubMed. (2000). Partial reduction of electron-deficient pyridines.
  • ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
  • PubMed. (2021). Facile Pyridine S N Ar Reactions via N-Phosphonium-Pyridinium Intermediates.
  • American Chemical Society. (2026). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed.
  • BenchChem. (2025). Technical Support Center: Pyridine Alkylation Reactions.
  • ResearchGate. (n.d.). Transition metal-free S N Ar-type etherification with allyl alcohols: Synthesis of allyl pyridyl ethers.
  • Ready Lab - UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.
  • Royal Society of Chemistry. (n.d.). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Chemical Communications.
  • PMC. (n.d.). Radical chain monoalkylation of pyridines.
  • American Chemical Society. (2026). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides.
  • ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines.
  • Thieme. (n.d.). Product Class 8: Ethers as Protecting Groups.
  • The Journal of Organic Chemistry. (2017). Visible-Light-Induced C2 Alkylation of Pyridine N-Oxides.
  • Ready Lab - UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis- 3.

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Technical Support Center: SNAr Optimization for 2,2-Difluoroethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions using 2,2-difluoroethanol (DFE). It is designed to move beyond basic textbook definitions, addressing the specific thermodynamic, kinetic, and safety challenges posed by this fluorinated nucleophile.

Executive Summary: The "Why" and "How"

The 2,2-difluoroethoxy moiety (


) is a critical bioisostere in modern medicinal chemistry. It is often employed to modulate lipophilicity (

), improve metabolic stability by blocking oxidation sites, and reduce hERG channel inhibition compared to non-fluorinated ethoxy groups [1].

However, introducing this group via SNAr presents a distinct "Reactivity vs. Volatility" paradox:

  • Reduced Nucleophilicity: The electron-withdrawing fluorine atoms lower the

    
     of the alcohol (approx. 12.4 vs. 16 for ethanol) [2], making the alkoxide less basic but also less nucleophilic.
    
  • Thermal Constraints: While DFE boils at ~95°C [3], SNAr reactions with deactivated electrophiles often require temperatures

    
    .
    
  • Safety Hazards: The common use of Sodium Hydride (NaH) in polar aprotic solvents (DMF/DMAc) to boost reactivity creates a severe risk of thermal runaway [4].

Thermodynamics & Kinetics (The Decision Matrix)

Visualizing the Optimization Logic

The following decision tree helps you select the correct base and solvent system based on your electrophile's reactivity and safety constraints.

SNAr_Optimization Start Start: Electrophile Analysis reactivity Is the Aryl Halide Highly Activated? (e.g., ortho/para-NO2, Pyrimidine, Pyrazine) Start->reactivity yes_act Yes: High Reactivity reactivity->yes_act Low Ea required no_act No: Deactivated/Sterically Hindered reactivity->no_act High Ea required method_A Method A: Mild Base Base: Cs2CO3 or K2CO3 Solvent: DMSO or MeCN Temp: 60-90°C yes_act->method_A method_B Method B: Strong Base (Careful) Base: NaH (Warning!) or KOtBu Solvent: THF or Toluene (Phase Transfer) Temp: Reflux no_act->method_B safety_check SAFETY STOP: Avoid NaH + DMF/DMAc >60°C Risk of Runaway Exotherm method_B->safety_check

Figure 1: Decision matrix for selecting reaction conditions. Note the critical safety stop regarding NaH/DMF combinations.

Experimental Protocols (SOPs)

Protocol A: The "Safe & Standard" Method (Recommended)

Best for: Pyrimidines, Pyrazines, and Nitro-benzenes.

Rationale: Cesium Carbonate (


) is preferred over 

because the larger Cesium cation effectively solubilizes the difluoroethoxide anion in organic solvents (the "Cesium Effect"), enhancing nucleophilicity without the safety risks of hydride bases.

Materials:

  • Aryl Halide (1.0 equiv)[1]

  • 2,2-Difluoroethanol (1.2 - 1.5 equiv)

  • Cesium Carbonate (2.0 equiv)

  • Solvent: Anhydrous DMSO (0.2 M concentration)

Step-by-Step:

  • Charge: To a dried reaction vial equipped with a magnetic stir bar, add the Aryl Halide and

    
    .
    
  • Solvate: Add anhydrous DMSO. Note: DMSO is superior to DMF here due to higher boiling point and better solubility of inorganic bases.

  • Addition: Add 2,2-difluoroethanol via syringe.

  • Heat: Seal the vessel (screw cap or crimp top). Heat to 80–100°C .

    • Tip: If the B.P. of DFE is 95°C, running at 100°C in a sealed tube generates mild pressure, keeping the nucleophile in the liquid phase.

  • Monitor: Check LCMS at 2 hours. If conversion is <50%, increase temp to 120°C (Pressure vessel mandatory).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water/brine to remove DMSO.

Protocol B: The "Hard Nucleophile" Method (High Difficulty)

Best for: Unactivated Aryl Chlorides or electron-rich heterocycles.

Rationale: Weak nucleophiles like DFE require full deprotonation to react with unactivated rings. NaH is used, but solvent choice is critical to prevent explosions.

WARNING: NEVER heat NaH in DMF or DMAc above 60°C. It causes a self-accelerating decomposition [4].

Materials:

  • Aryl Halide (1.0 equiv)[1]

  • 2,2-Difluoroethanol (1.2 equiv)

  • Sodium Hydride (60% in oil, 1.5 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane .

Step-by-Step:

  • Activation (0°C): Suspend NaH in anhydrous THF/Dioxane at 0°C under Nitrogen/Argon.

  • Alkoxide Formation: Dropwise add 2,2-difluoroethanol. Evolution of

    
     gas will occur.[2][3] Stir at 0°C for 15 min, then RT for 15 min.
    
    • Observation: The solution should become clear or slightly cloudy as the sodium alkoxide forms.

  • Coupling: Add the Aryl Halide (dissolved in minimal solvent).

  • Heat:

    • If THF: Reflux (66°C).

    • If Dioxane: Heat to 90–100°C.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     (aq).
    

Troubleshooting & FAQs

Q1: I am seeing low conversion even at 100°C. Can I just add more DFE?

A: Adding more DFE usually won't help if the temperature is the limiting factor. DFE is a weak nucleophile.

  • Diagnosis: If your electrophile is deactivated, the activation energy (

    
    ) is too high.
    
  • Solution: Switch to Protocol B (NaH/Dioxane) or add a phase transfer catalyst (18-Crown-6, 10 mol%) to Protocol A to make the alkoxide "naked" and more reactive.

Q2: My reaction turned black and I see many impurities by LCMS.

A: This is likely decomposition of the electrophile or polymerization, often caused by excessive heating of the base.

  • Fix: Lower the temperature by 20°C. Ensure your solvent is anhydrous; DFE is hygroscopic, and hydroxide (

    
    ) generated from water is a much better nucleophile than DFE, leading to phenol byproducts (hydrolysis).
    
Q3: Why do you recommend against DMF with NaH? I see it in papers.

A: Older literature often cites NaH/DMF. However, modern process safety data confirms that NaH + DMF undergoes a runaway decomposition starting as low as 60-70°C [4]. For DFE coupling (which often needs heat), this is a critical safety violation. Use DMSO (with Carbonates) or THF/Dioxane (with NaH).

Q4: How do I remove excess 2,2-difluoroethanol during workup?

A: DFE has a boiling point of ~95°C and is water-soluble.

  • Method: A rigorous aqueous wash (3x Water, 1x Brine) usually removes it. If it persists, it can be removed via high-vacuum rotovap (azeotroping with heptane helps).

Comparative Data Table

ParameterEthanol (Standard)2,2-Difluoroethanol (DFE)Impact on SNAr
pKa ~16.0~12.4DFE is more acidic; Alkoxide is less nucleophilic.
Boiling Point 78°C95°CDFE allows higher reaction temps but is harder to remove.
Nucleophilicity HighModerate/LowDFE requires higher temp or stronger activation.
Lipophilicity LowModerateDFE products are more lipophilic (Bioisostere).

References

  • Bioisosteric Applications

    • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Acidity & Properties

    • Smolecule. (2025).[4][5] 2,2-Difluoroethanol Properties and pKa Data.

  • Physical Constants

    • ChemicalBook. (2025).[4][5] 2,2-Difluoroethanol MSDS and Boiling Point Data.

  • Process Safety (NaH/DMF Hazard)

    • Yang, H., et al. (2019). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.
    • See also: Bretherick's Handbook of Reactive Chemical Hazards regarding NaH/DMF runaway reactions.

Sources

Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Chemical Shifts of the 2-(2,2-difluoroethoxy) Group for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for modulating key physicochemical and pharmacokinetic properties. Among the growing arsenal of fluorine-containing motifs, the 2-(2,2-difluoroethoxy) group (-OCH₂CHF₂) is emerging as a valuable building block. Its unique electronic properties and metabolic stability make it an attractive alternative to more common groups like trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂). For scientists leveraging these moieties, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural verification, purity assessment, and studying molecular interactions.

This guide provides an in-depth comparison of the ¹⁹F NMR chemical shift values for the 2-(2,2-difluoroethoxy) group, contextualized against its common fluoroalkoxy counterparts. We will delve into the underlying principles governing these shifts, present experimental data, and offer a standardized protocol for data acquisition, empowering researchers to confidently identify and characterize this increasingly important functional group.

The Power of ¹⁹F NMR in Fluorine Chemistry

The fluorine-19 nucleus is exceptionally well-suited for NMR spectroscopy. Its 100% natural abundance and high gyromagnetic ratio grant it a sensitivity that is 83% of that of the proton (¹H), making it one of the most sensitive NMR-active nuclei.[1] Furthermore, the ¹⁹F chemical shift range spans over 800 ppm, offering exquisite sensitivity to the local electronic environment and minimizing the signal overlap that can often complicate ¹H NMR spectra.[2][3] These features make ¹⁹F NMR a powerful technique for unequivocally identifying fluorine-containing compounds and probing their interactions in complex biological systems.[4]

Deciphering the ¹⁹F NMR Signature of the 2-(2,2-difluoroethoxy) Group

The ¹⁹F NMR spectrum of a 2-(2,2-difluoroethoxy) group exhibits a characteristic signal. The two fluorine atoms of the -CHF₂ moiety are coupled to the adjacent single proton, which splits the fluorine signal into a doublet. This doublet is further split by the two protons on the adjacent methylene (-OCH₂-) group, resulting in a doublet of triplets . However, in practice, due to the relative magnitudes of the coupling constants, the signal often appears as a simple triplet .

The key diagnostic parameters are:

  • Chemical Shift (δ): The position of the signal in the spectrum.

  • Coupling Constant (J): The magnitude of the splitting, which provides information about neighboring atoms. The characteristic geminal coupling to the hydrogen on the same carbon (²JHF) is typically in the range of 56-58 Hz.

Comparative Analysis: -OCH₂CHF₂ vs. -OCHF₂ and -OCF₃

To fully appreciate the diagnostic value of the ¹⁹F NMR shift for the 2-(2,2-difluoroethoxy) group, it is essential to compare it with other commonly used fluoroalkoxy groups when attached to an aromatic ring (Aryl-ORf).

Fluoroalkoxy GroupStructureTypical ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃MultiplicityKey Differentiating Feature
TrifluoromethoxyAryl-OCF₃-58 to -60SingletSingle, sharp peak; most deshielded.
DifluoromethoxyAryl-OCHF₂-78 to -85Doublet (²JHF ≈ 75-85 Hz)Large H-F coupling constant.
2-(2,2-Difluoroethoxy) Aryl-OCH₂CHF₂ -88 to -95 Triplet (³JHF ≈ 12-14 Hz) Most shielded signal; triplet multiplicity.

Note: Chemical shifts are approximate and can vary based on the electronic nature of the aryl ring and the solvent used.

The trend in chemical shifts can be rationalized by considering the electronic environment of the fluorine atoms. In the trifluoromethoxy group, the three highly electronegative fluorine atoms strongly deshield the nucleus, resulting in a downfield shift (less negative ppm value). In the difluoromethoxy group, the presence of a hydrogen atom slightly increases the shielding compared to -OCF₃.

Crucially, in the 2-(2,2-difluoroethoxy) group , the insulating effect of the methylene (-CH₂-) spacer significantly increases the electron density around the fluorine nuclei. This enhanced shielding pushes the signal further upfield (to more negative ppm values), providing a distinct and readily identifiable region in the ¹⁹F NMR spectrum.

Factors Influencing the ¹⁹F Chemical Shift of the -OCH₂CHF₂ Group

While the general region for the -OCH₂CHF₂ signal is characteristic, its precise location is sensitive to several factors:

  • Electronic Effects of Aryl Substituents: Electron-withdrawing groups (e.g., -NO₂, -CN) on an attached aromatic ring decrease the electron density at the fluorine nuclei, causing a downfield shift (less negative ppm). Conversely, electron-donating groups (e.g., -OCH₃, -NH₂) increase shielding and cause an upfield shift (more negative ppm).[5] This sensitivity allows ¹⁹F NMR to be used as a probe to study electronic effects within a molecule.

  • Solvent Effects: The polarity of the solvent can influence the chemical shift. Hydrogen bonding and dipole-dipole interactions with solvent molecules can alter the electronic environment around the fluorine atoms.[6] Therefore, it is critical to report the solvent used when documenting ¹⁹F NMR data.

  • Temperature and Conformation: Variations in temperature can affect molecular motion and the conformational equilibrium of the ethoxy chain, which can lead to slight changes in the observed chemical shift.

Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Data

To ensure reproducibility and accuracy, a standardized approach to data acquisition is paramount.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • While an external reference is acceptable, for precise measurements, add a small amount of an internal reference standard. Although CFCl₃ (δ = 0 ppm) is the primary standard, its volatility and environmental concerns have led to the use of secondary standards like trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm).

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Calibrate the 90° pulse width for ¹⁹F.

  • Data Acquisition:

    • Set the spectral width to cover the expected range for fluorinated organic compounds (e.g., from -40 to -240 ppm).

    • Use a standard one-pulse sequence. For quantitative measurements, ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the fluorine nuclei to allow for full relaxation.[7] A typical d1 of 2-5 seconds is often sufficient.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Due to the high sensitivity of ¹⁹F, this is often achieved rapidly.

    • Proton decoupling (e.g., using WALTZ-16) can be employed to simplify the spectrum to a singlet, which can be useful for confirming the presence of the group and for quantitative analysis, though it removes the valuable coupling information.[6]

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully to obtain pure absorption lineshapes.

    • Apply a baseline correction.

    • Reference the spectrum by setting the chemical shift of the internal standard to its known value.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound (5-10 mg in 0.6 mL solvent) add_ref Add Internal Reference (optional) dissolve->add_ref tune_probe Tune & Match Probe for ¹⁹F add_ref->tune_probe acq_params Set Spectral Width & Relaxation Delay tune_probe->acq_params acquire Acquire FID acq_params->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: Standard workflow for ¹⁹F NMR analysis.

Conclusion

The 2-(2,2-difluoroethoxy) group presents a unique and readily identifiable signature in the ¹⁹F NMR spectrum, characterized by a triplet (or doublet of triplets) in a distinctly shielded region (typically -88 to -95 ppm) compared to its -OCHF₂ and -OCF₃ analogues. This clear spectral window, combined with the high sensitivity of ¹⁹F NMR, allows for unambiguous structural confirmation and facilitates the analysis of complex molecules. By understanding the fundamental principles that govern its chemical shift and by adhering to a robust experimental protocol, researchers in drug discovery and materials science can effectively leverage ¹⁹F NMR to accelerate their development pipelines and gain deeper insights into the behavior of these valuable fluorinated compounds.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Claramunt, R. M., et al. (2018). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 23(9), 2292. Available at: [Link]

  • Pike, K. J., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Magnetic Resonance, 296, 75-83. Available at: [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3695-3703. Available at: [Link]

  • University of Sheffield. 19Flourine NMR. Available at: [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 24(4), 793. Available at: [Link]

  • Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Journal of Fluorine Chemistry, 241, 109678. Available at: [Link]

Sources

Navigating the Solid State: A Comparative Guide to the Crystal Structures of 2-Alkoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals,

In the intricate world of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. This crystal structure dictates a compound's physicochemical properties, influencing everything from solubility and stability to its ultimate biological activity. The 2-alkoxypyridine scaffold is a privileged motif in drug discovery, and the introduction of fluorine atoms can dramatically alter its conformational preferences and intermolecular interactions.

This guide was initially intended to provide a focused comparison of the crystal structures of 2-(2,2-difluoroethoxy)pyridine derivatives . However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of experimental crystal structure data for this specific subclass of compounds.

Therefore, we have broadened the scope of this guide to present a comparative analysis of the available crystal structure data for a wider range of 2-alkoxypyridine derivatives , including those with and without fluorine substitution. By examining these related structures, we can extrapolate key principles and provide valuable insights into how the difluoroethoxy moiety might be expected to influence crystal packing and molecular conformation. This guide will equip you with the foundational knowledge and experimental frameworks to pursue the crystallization and structural elucidation of novel this compound derivatives.

The Influence of Alkoxy Substituents on Pyridine Crystal Packing: A Comparative Overview

The substitution pattern on the pyridine ring, particularly at the 2-position with an alkoxy group, significantly impacts the resulting crystal lattice. The interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions governs the supramolecular assembly.

While specific data for this compound derivatives is not available, we can draw comparisons with other substituted pyridine derivatives to understand the potential structural implications. For instance, the crystal structure of 2-hydroxyimino-2-(pyridin-2-yl)-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide demonstrates how the presence of hydrogen bond donors and acceptors leads to the formation of inversion dimers and extensive hydrogen-bonding networks.[1] The planarity of the molecule is also a key feature, with the two pyridine rings being nearly coplanar.[1]

In contrast, the introduction of bulky or conformationally flexible substituents can lead to more complex three-dimensional structures. The crystal structure of chlorido[2-(2′,6′-difluoro-2,3′-bipyridin-6-yl-κN)-6-(pyridin-2-yloxy-κN)phenyl-κC]platinum(II) reveals a distorted square-planar geometry around the platinum atom, with intricate intermolecular C–H⋯Cl/F hydrogen bonds and π–π stacking interactions.[2]

The table below summarizes key crystallographic parameters for a selection of substituted pyridine derivatives to illustrate the diversity in their solid-state structures.

Compound NameFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsRef.
2-hydroxyimino-2-(pyridin-2-yl)-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazideC₁₄H₁₃N₅O₂MonoclinicP2₁/cN-H···N, O-H···O, C-H···O, C-H···N, π-π stacking[1]
chlorido[2-(2′,6′-difluoro-2,3′-bipyridin-6-yl-κN)-6-(pyridin-2-yloxy-κN)phenyl-κC]platinum(II)C₂₁H₁₂ClF₂N₃OPtMonoclinicP2₁/cC-H···Cl, C-H···F, π-π stacking[2]
4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphaneC₁₅H₁₆F₆NOPMonoclinicP2₁/nC-H···F[3]
PyridineC₅H₅NOrthorhombicPna2₁van der Waals forces[4]

Experimental Workflow for Obtaining Crystal Structure Data

The determination of a small molecule's crystal structure is a systematic process that begins with the synthesis of high-purity material and culminates in the refinement of the crystallographic data.

A generalized workflow for obtaining single-crystal X-ray diffraction data.
Step-by-Step Methodology

1. Synthesis and Purification:

  • Synthesis: The target this compound derivative is synthesized according to established synthetic protocols. A common route involves the nucleophilic substitution of a leaving group (e.g., a halogen) at the 2-position of the pyridine ring with 2,2-difluoroethanol.

  • Purification: The crude product must be purified to the highest possible degree to facilitate crystallization. Common techniques include recrystallization from a suitable solvent or solvent mixture, or column chromatography. The purity should be assessed by methods such as NMR spectroscopy and mass spectrometry.

2. Crystallization:

  • Screening: A broad range of crystallization conditions should be screened to identify initial "hits." This involves dissolving the purified compound in various solvents and employing different crystallization techniques, such as slow evaporation, vapor diffusion (hanging or sitting drop), and cooling.

  • Optimization: Once initial crystals are obtained, the conditions (e.g., solvent, temperature, concentration, precipitant) are systematically varied to grow larger, single crystals of sufficient quality for X-ray diffraction.

3. Single-Crystal X-ray Diffraction:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

4. Structure Solution and Refinement:

  • Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map of the unit cell.

  • Structure Refinement: The initial model of the crystal structure is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates and other crystallographic parameters.

  • Validation and Deposition: The final structure is validated using crystallographic software to ensure its chemical and geometric sensibility. The data is then typically deposited in a public database such as the Cambridge Structural Database (CSD) to make it available to the scientific community.

The Anticipated Impact of the 2,2-Difluoroethoxy Group on Crystal Structure

While experimental data is lacking, we can make informed predictions about the structural influence of the 2,2-difluoroethoxy moiety based on the known properties of fluorine.

structural_influence Difluoroethoxy 2,2-Difluoroethoxy Group Conformation Altered Molecular Conformation Difluoroethoxy->Conformation Gauche effect Interactions Modified Intermolecular Interactions Difluoroethoxy->Interactions Weak H-bonds (C-H···F) Dipole-dipole interactions Packing Changes in Crystal Packing Conformation->Packing Interactions->Packing Properties Impact on Physicochemical Properties Packing->Properties Solubility, Melting Point, etc.

Predicted influence of the 2,2-difluoroethoxy group on crystal structure.

The two fluorine atoms on the ethoxy group are expected to have several key effects:

  • Conformational Restriction: The strong electronegativity of fluorine can lead to a "gauche effect," where the preferred dihedral angle along the O-C-C-F bond is around 60°. This can restrict the conformational flexibility of the ethoxy side chain, leading to a more ordered crystal packing.

  • Modified Intermolecular Interactions: The fluorine atoms are poor hydrogen bond acceptors but can participate in weaker C-H···F hydrogen bonds. More significantly, the C-F bonds introduce strong dipoles, which can lead to influential dipole-dipole interactions within the crystal lattice.

  • Impact on π-π Stacking: The electron-withdrawing nature of the difluoroethoxy group will modulate the electron density of the pyridine ring, which in turn will affect the geometry and strength of any π-π stacking interactions between adjacent pyridine rings.

Conclusion and Future Directions

The absence of publicly available crystal structure data for this compound derivatives represents a significant knowledge gap in the structural chemistry of this important class of compounds. The insights gleaned from the crystal structures of related 2-alkoxypyridines provide a valuable starting point for understanding the potential solid-state behavior of these molecules.

We strongly encourage researchers working in this area to pursue the crystallization and structural elucidation of this compound derivatives. The deposition of this data into public databases will be of immense benefit to the wider scientific community, enabling more accurate structure-property relationship studies and facilitating the rational design of new drug candidates. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource in this endeavor.

References

  • Plutenko, M. O., et al. (2014). Crystal structure of 2-hydroxyimino-2-(pyridin-2-yl)-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide. Acta Crystallographica Section E: Crystallographic Communications, E70, 584–586. [Link]

  • Park, J., et al. (2021). Synthesis, crystal structure and photophysical properties of chlorido[2-(2′,6′-difluoro-2,3′-bipyridin-6-yl-κN)-6-(pyridin-2-yloxy-κN)phenyl-κC]platinum(II). Acta Crystallographica Section E: Crystallographic Communications, E77, 103-108. [Link]

  • Wikipedia. (n.d.). 2,6-Dichloropyridine. [Link]

  • Kennedy, A. R., et al. (2018). 6,8-Dichloro-3-(pyridin-2-yl)-2-(pyridin-2-ylmethyl)-1,2-dihydroquinoxaline. IUCrData, 3(10), x181498. [Link]

  • Al-Swaidan, I. A., et al. (2015). Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes. Molecules, 20(9), 16465–16479. [Link]

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